molecular formula C18H22O3 B12421302 16-Keto 17|A-Estradiol-d5 (Major)

16-Keto 17|A-Estradiol-d5 (Major)

Cat. No.: B12421302
M. Wt: 291.4 g/mol
InChI Key: KJDGFQJCHFJTRH-RYDNGNLBSA-N
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Description

16-Keto 17|A-Estradiol-d5 (Major) is a deuterium-labeled derivative of 16-Keto 17|A-Estradiol. This compound is part of the estradiol family, which are steroidal estrogens. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound, making it valuable in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Keto 17|A-Estradiol-d5 (Major) involves the incorporation of deuterium into the 16-Keto 17|A-Estradiol molecule. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of 16-Keto 17|A-Estradiol-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

16-Keto 17|A-Estradiol-d5 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 16-Keto 17|A-Estradiol derivatives with different functional groups .

Scientific Research Applications

16-Keto 17|A-Estradiol-d5 (Major) has several scientific research applications:

Mechanism of Action

The mechanism of action of 16-Keto 17|A-Estradiol-d5 (Major) involves its interaction with estrogen receptors. The deuterium substitution can affect the binding affinity and metabolic stability of the compound. This interaction can influence various molecular pathways, including those involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Keto 17|A-Estradiol-d5 (Major) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C18H22O3

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,14S)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17?,18?/m1/s1/i2D2,3D,8D,13D

InChI Key

KJDGFQJCHFJTRH-RYDNGNLBSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CCC4([C@H]3CC(=O)C4O)C)[2H])([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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